Fmoc-Ala(alpha-cyclopropyl)-OH

Vue d'ensemble

Description

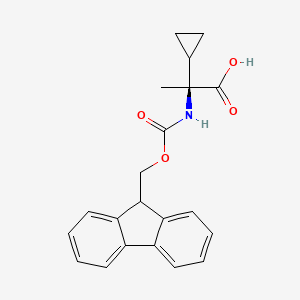

Fmoc-Ala(alpha-cyclopropyl)-OH is a derivative of alanine, an amino acid, where the alpha position is substituted with a cyclopropyl group. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala(alpha-cyclopropyl)-OH typically involves the following steps:

Fmoc Protection: The amino group of the cyclopropylated alanine is then protected using the Fmoc group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base like sodium carbonate or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Ala(alpha-cyclopropyl)-OH can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, facilitated by coupling reagents like HATU or DIC.

Substitution Reactions: The cyclopropyl group can undergo substitution reactions, although these are less common due to the stability of the cyclopropyl ring.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HATU or DIC in the presence of a base like N-methylmorpholine (NMM).

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Deprotection: Free amino acid (Ala(alpha-cyclopropyl)-OH).

Coupling: Peptides or peptide derivatives.

Substitution: Substituted cyclopropyl derivatives.

Applications De Recherche Scientifique

Fmoc-Ala(alpha-cyclopropyl)-OH is used in various scientific research applications, including:

Peptide Synthesis: It is a building block in the synthesis of peptides and peptidomimetics, which are used in drug discovery and development.

Bioconjugation: The compound can be used to modify proteins and other biomolecules for studying protein-protein interactions and cellular processes.

Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting specific protein-protein interactions.

Material Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or bioactivity.

Mécanisme D'action

The mechanism of action of Fmoc-Ala(alpha-cyclopropyl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The cyclopropyl group can influence the conformation and stability of the resulting peptides, potentially enhancing their biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Ala-OH: The non-cyclopropylated version of the compound.

Fmoc-Val-OH: Another Fmoc-protected amino acid with a different side chain.

Fmoc-Leu-OH: Similar to Fmoc-Ala(alpha-cyclopropyl)-OH but with a larger, branched side chain.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which can impart distinct conformational and electronic properties to peptides. This can result in enhanced stability, bioactivity, and specificity in biological applications compared to other Fmoc-protected amino acids.

Activité Biologique

Fmoc-Ala(alpha-cyclopropyl)-OH, a derivative of alanine, is notable for its unique cyclopropyl side chain which enhances its biological activity and utility in various biochemical applications. This article explores the compound's biological activity, focusing on its applications in peptide synthesis, drug development, and bioconjugation.

- Chemical Formula : C₁₃H₁₅N₃O₄

- Molecular Weight : 265.28 g/mol

- Appearance : White to light yellow crystalline powder

1. Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection, facilitating the assembly of complex peptide sequences. Its incorporation into peptides can enhance structural stability and bioactivity due to the unique properties imparted by the cyclopropyl moiety .

2. Drug Development

The compound's structural characteristics make it a valuable candidate for designing novel pharmaceuticals. Its ability to mimic natural amino acids while providing distinct steric and electronic properties can lead to the development of drugs targeting specific biological pathways. Notably, compounds with cyclopropyl groups have shown increased binding affinities and improved pharmacokinetic profiles .

3. Bioconjugation

This compound is employed in bioconjugation techniques, which are essential for attaching peptides to various biomolecules. This application is crucial in developing targeted therapies and diagnostics, particularly in cancer research and treatment .

Neuroscience Research

The compound has been investigated for its role in neurotransmitter function and receptor interactions. Its structural similarity to alanine allows it to be integrated into peptides that interact with neurotransmitter receptors, thereby contributing to studies on neurological disorders .

Affinity Studies

Recent studies have highlighted the potential of cyclopropyl-containing peptides as affinity reagents. For example, peptidomimetics incorporating cyclopropyl groups have demonstrated high binding affinities towards targets like ACE2, suggesting their utility in therapeutic contexts such as COVID-19 .

Case Study 1: Peptide Design for Receptor Binding

A study explored the synthesis of peptidomimetics that included this compound as a key component. These peptides exhibited enhanced stability and binding affinity to receptors compared to their canonical counterparts. The results indicated that the cyclopropyl group could significantly influence binding interactions, making these peptides promising candidates for drug development .

Case Study 2: Drug Development Applications

In a drug discovery project, researchers utilized this compound to create novel inhibitors targeting specific enzymes involved in metabolic pathways. The inhibitors demonstrated potent activity with IC50 values in the low nanomolar range, indicating strong therapeutic potential .

Summary of Findings

| Application | Findings |

|---|---|

| Peptide Synthesis | Essential building block for SPPS; enhances peptide stability |

| Drug Development | Promising candidate for novel pharmaceuticals; improved binding affinity |

| Bioconjugation | Facilitates targeted therapy development; crucial for diagnostics |

| Neuroscience Research | Mimics neurotransmitter function; aids in understanding neurological disorders |

Propriétés

IUPAC Name |

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWCIRABWAINIK-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.